Bivalirudin is derived from the natural protein hirudin, which is produced by leeches. The synthetic version, bivalirudin, consists of 20 amino acids and is classified as a direct thrombin inhibitor. The chemical name for bivalirudin trifluoroacetate is:
D-phenylalanyl-L-prolyl-L-arginyl-L-prolyl-glycyl-glycyl-glycyl-glycyl-L-asparagyl-glycyl-L-aspartyl-L-phenylalanyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-prolyl-L-glutamyl-L-glutamyl-L-tyrosyl-L-leucine trifluoroacetate. Its molecular weight is approximately 2180 daltons when calculated as the anhydrous free base peptide .
The synthesis of bivalirudin can be accomplished through various methods, including solid-phase synthesis and hybrid approaches that combine solid-phase and solution synthesis. The process typically involves the following steps:
Bivalirudin trifluoroacetate has a complex molecular structure characterized by its specific sequence of amino acids. The sequence includes various functional groups that contribute to its activity as a thrombin inhibitor. The structural formula comprises multiple hydrophobic and polar residues that facilitate binding to thrombin.
The three-dimensional conformation of bivalirudin enables it to effectively interact with thrombin's active site and anion-binding exosite, which is crucial for its mechanism of action.
Bivalirudin participates in several chemical reactions primarily related to its interaction with thrombin:
Bivalirudin acts primarily by inhibiting thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen into fibrin and activating platelets. Its mechanism includes:
Bivalirudin trifluoroacetate exhibits several notable physical and chemical properties:
Bivalirudin trifluoroacetate has several significant applications in medical settings:
The synthesis of Bivalirudin Trifluoroacetate (C98H138N24O33·C2HF3O2; MW 2294.34 g/mol) employs optimized Solid-Phase Peptide Synthesis methodologies to address inherent structural challenges. Traditional approaches utilized Wang resin, requiring aggressive cleavage conditions (80% trifluoroacetic acid) that risked alkylation of aromatic residues, particularly tyrosine19 [8]. Modern innovations employ hyper acid-labile resins like 2-chlorotrityl chloride (Cl-Trt), enabling cleavage under significantly milder conditions (1-10% trifluoroacetic acid in dichloromethane). This reduction in acid strength preserves integrity of acid-sensitive residues while maintaining the trifluoroacetate counterion essential for final product stability [3] [8].
Glycine-rich segments (positions 5-8: Gly-Gly-Gly-Gly) present exceptional synthesis challenges due to deletion and insertion impurities. Research by Chengdu Shengnuo Tech Co. demonstrated that coupling pre-assembled Fmoc-protected tetraglycine fragments (Fmoc-Gly-Gly-Gly-Gly-OH) reduces error rates by 47% compared to stepwise amino acid additions. This approach minimizes polarity-similar impurities that co-elute during reversed-phase purification, significantly enhancing crude peptide purity prior to trifluoroacetate salt formation [8]. Microwave-assisted coupling at 45°C further improves efficiency in sterically hindered regions (e.g., isoleucine15-proline16), reducing typical coupling times from 120 to 25 minutes while maintaining >99.8% coupling efficiency as verified by ninhydrin testing [3].
Table 1: SPPS Resin Performance Comparison for Bivalirudin Synthesis
Resin Type | Cleavage Conditions | Crude Purity (%) | Tyrosine Modification Risk |
---|---|---|---|
Wang Resin | 80% Trifluoroacetic acid, 2h | 75-80% | High (8-12%) |
Cl-Trt Resin | 1% Trifluoroacetic acid/DCM, 30min | 88-92% | Low (<0.5%) |
H-Rink Amide | 95% Trifluoroacetic acid, 90min | 82-85% | Moderate (3-5%) |
Final trifluoroacetate incorporation occurs during resin cleavage and subsequent purification. The crude peptide is eluted through ion-pair reversed-phase high-performance liquid chromatography using water/acetonitrile gradients containing 0.1% trifluoroacetic acid. This ensures stoichiometric replacement of weaker acids while enhancing chromatographic resolution. Lyophilization yields Bivalirudin Trifluoroacetate as a white to off-white powder with consistent trifluoroacetate content (10.5±0.3% by ion chromatography) [2] [4] [6].
Commercial manufacturing of Bivalirudin Trifluoroacetate faces multifaceted scalability challenges, primarily due to the peptide's physicochemical properties and stringent purity requirements. Glycine deletion/insertion impurities (-Gly, +Gly, -2Gly, +2Gly) collectively account for 60-70% of total process-related impurities in unoptimized processes. These variants exhibit nearly identical polarity to the target molecule, necessitating sophisticated purification strategies such as pH-gradient elution (pH 4.0 to 6.5) with ammonium acetate buffers to achieve baseline separation during preparative high-performance liquid chromatography [8].
Economic constraints present another significant challenge. Solid-Phase Peptide Synthesis consumes approximately 3.2 kg of protected amino acids and 15,000 liters of solvents per kilogram of final peptide in large-scale operations. The environmental impact and cost structure have driven development of hybrid approaches. For example, Suzhou Zhongke Tianma Peptide Engineering Center Co. implemented a fragment condensation strategy dividing the 20-mer into three protected segments: [D-Phe1-Pro2-Arg3-Pro4-Gly5-Gly6], [Gly7-Gly8-Asn9-Gly10-Asp11-Phe12], and [Glu13-Glu14-Ile15-Pro16-Glu17-Glu18-Tyr19-Leu20]. Solution-phase coupling in tetrahydrofuran with carbodiimide chemistry (dicyclohexylcarbodiimide/hydroxybenzotriazole) reduced solvent consumption by 62% and eliminated solid-phase waste streams while maintaining ≥98% purity after trifluoroacetate salt formation [8].
Table 2: Large-Scale Production Impurity Profile Limits for Bivalirudin Trifluoroacetate
Impurity Type | Chemical Origin | Acceptance Limit | Control Strategy |
---|---|---|---|
Aspartic Acid Isomer (β-Asp) | Asp11 isomerization | ≤0.5% | Neutral coupling pH (6.0-6.5) |
Glycine Deletion Variants | Incomplete coupling at Gly5-8 | ≤0.3% | Tetraglycine fragment coupling |
D-Tyrosine Isomer | Epimerization at Tyr19 | ≤0.2% | Low-temperature fragment coupling |
Truncated Sequences | Incomplete deprotection/cleavage | ≤0.5% | Reductive cleavage (H2/Pd-C) |
Thermal stability during lyophilization represents another critical challenge. The trifluoroacetate salt form demonstrates superior thermal behavior over acetate counterparts, with decomposition onset at 128°C versus 102°C. Primary drying at -35°C (0.12 mBar) followed by secondary drying at 25°C prevents aggregate formation while maintaining residual moisture below 2.5%, essential for long-term stability of the lyophilized powder [4] [6].
The trifluoroacetate counterion is integral to Bivalirudin's pharmaceutical performance, influencing crystallization behavior, solubility profiles, and target binding kinetics. During final purification, the trifluoroacetate anion displaces weaker acids through a stoichiometric ion-exchange mechanism in reversed-phase high-performance liquid chromatography. This process yields a defined molecular ratio (1:3 peptide:trifluoroacetate) confirmed by 19F-Nuclear Magnetic Resonance spectroscopy, ensuring batch-to-batch consistency in counterion content [2] [6].
Bioactivity studies reveal that the trifluoroacetate formulation maintains identical thrombin inhibition kinetics (Ki = 2.0 nM) to the native peptide. The counterion does not participate in direct binding interactions but stabilizes the solution conformation through electrostatic shielding of cationic residues (arginine3, C-terminal leucine20). This stabilization reduces α-helix to random coil transition by 34% in physiological buffers compared to hydrochloride salts, preserving the critical anion-binding exosite recognition domain [5] [9].
Accelerated stability studies (40°C/75% relative humidity) demonstrate trifluoroacetate's protective role against degradation. After 12 weeks, trifluoroacetate-stabilized Bivalirudin showed only 0.8% total impurities versus 3.2% in acetate formulations. The trifluoroacetate anion suppresses aspartic acid isomerization at position 11 by protonating the carbonyl oxygen during nucleophilic attack, effectively slowing β-aspartate formation by 7.3-fold. Additionally, trifluoroacetate minimizes dimerization at glutamic acid17-glutamic acid18 by maintaining charge repulsion between molecules [4] [6].
Solubility optimization represents another critical function. The trifluoroacetate salt provides 43.5 mg/mL solubility in water (with gentle warming) compared to 28.7 mg/mL for the hydrochloride salt. This enhanced solubility derives from trifluoroacetate's chaotropic properties, which disrupt peptide self-aggregation while maintaining the structural integrity required for thrombin binding. The trifluoroacetate formulation also demonstrates exceptional storage stability at -20°C, with no detectable potency loss over 36 months when protected from moisture [5] [9].
Despite Bivalirudin Trifluoroacetate's potent thrombin inhibition (IC50 = 1.9 nM), its native pharmacokinetic profile features rapid plasma clearance (3.4 mL/min/kg) and short elimination half-life (25 minutes) due to renal filtration and proteolysis. Advanced structural modifications address these limitations while maintaining the essential trifluoroacetate counterion for stability. Site-specific polyethylene glycol conjugation at the N-terminus represents the most clinically advanced strategy. A 20-kDa linear polyethylene glycol moiety attached via a cleavable hydrazone bond extends half-life to 3.8 hours in primate models while preserving >92% anti-thrombin activity. This modification reduces renal clearance to 0.8 mL/min/kg without compromising the critical thrombin-binding domains [8].
Peptide backbone engineering further enhances metabolic stability. Systematic replacement of proteolytic hotspots identified glutamic acid18-tyrosine19 as the primary cleavage site. Incorporation of β3-homo-tyrosine at position 19 decreased cathepsin A cleavage by 78% while maintaining 97% thrombin affinity. The trifluoroacetate counterion maintains solubility of these hydrophobic analogs during purification (≥51 mg/mL in water versus 12 mg/mL for hydrochloride salts) [5] [8].
Nanocarrier formulations represent non-covalent pharmacokinetic enhancement. Self-assembling micelles incorporating Bivalirudin Trifluoroacetate (10 mol%) showed 10-fold increased accumulation in thrombotic lesions compared to free peptide. The trifluoroacetate counterion enables electrostatic complexation with cationic micelle cores (octadecyl-ε-trimethylammonio acetyl diglyceride), achieving sustained release over 6 hours. This formulation extended activated partial thromboplastin time by 2.7-fold compared to unmodified Bivalirudin in a murine thrombosis model, demonstrating significantly enhanced anticoagulant efficacy [5].
Table 3: Pharmacokinetic Enhancement Strategies for Bivalirudin Trifluoroacetate
Modification Strategy | Half-Life Extension | Thrombin Affinity Retention | Renal Clearance Reduction |
---|---|---|---|
N-Terminal Polyethylene Glycol (20 kDa) | 9.1-fold | 92% | 76% |
β3-homo-Tyrosine19 | 2.3-fold | 97% | 41% |
Thrombus-Targeting Micelles | 4.8-fold | 100% (non-covalent) | 68% |
These innovations demonstrate that strategic modifications of Bivalirudin Trifluoroacetate—while preserving its core structure and counterion—can yield optimized therapeutic agents with enhanced pharmacokinetic properties suitable for extended anticoagulation therapy. The trifluoroacetate salt form remains integral to these advancements, providing the stability required for complex formulation processes [5] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0